1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an azetidine ring, and a phenylthio group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one typically involves multiple steps, including the formation of the triazole ring, the azetidine ring, and the attachment of the phenylthio group. A common synthetic route may involve the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide under copper-catalyzed conditions.
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a haloamine or an amino alcohol.
Attachment of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a thiol reagent and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and possible biological activities.
Biological Research:
Chemical Biology: The compound can be used as a probe to study biological processes and pathways.
Industrial Applications: Its unique chemical properties may make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one
- 1-(3-(4-ethyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one
- 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one
Uniqueness
1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one is unique due to the presence of the cyclopropyl group on the triazole ring, which may confer distinct steric and electronic properties. This uniqueness can influence its biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c22-17(8-9-23-15-4-2-1-3-5-15)20-10-14(11-20)21-12-16(18-19-21)13-6-7-13/h1-5,12-14H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNLFQIAWPRMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CCSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.